1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-bromophenyl)-, monohydrochloride
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Overview
Description
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-bromophenyl)-, monohydrochloride is a synthetic organic compound It is characterized by the presence of a pyrrolizine ring system, an acetamide group, and a bromophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-bromophenyl)-, monohydrochloride typically involves the following steps:
Formation of the Pyrrolizine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Acetamide Group: This step involves the reaction of the pyrrolizine intermediate with acetic anhydride or acetyl chloride under suitable conditions.
Bromophenyl Substitution:
Formation of the Monohydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-bromophenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to a more saturated form.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-bromophenyl)-, monohydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-chlorophenyl)-, monohydrochloride
- 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-fluorophenyl)-, monohydrochloride
Uniqueness
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-bromophenyl)-, monohydrochloride is unique due to the presence of the bromophenyl group, which may confer distinct chemical and biological properties compared to its chloro- and fluoro- analogs. This uniqueness can be attributed to the different electronic and steric effects of the bromine atom.
Properties
CAS No. |
88069-40-3 |
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Molecular Formula |
C15H20BrClN2O |
Molecular Weight |
359.69 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C15H19BrN2O.ClH/c16-12-5-1-2-6-13(12)17-14(19)11-15-7-3-9-18(15)10-4-8-15;/h1-2,5-6H,3-4,7-11H2,(H,17,19);1H |
InChI Key |
SXNPEBHFNXQSCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCCN2C1)CC(=O)NC3=CC=CC=C3Br.Cl |
Origin of Product |
United States |
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